molecular formula C25H22ClNO5 B8179041 N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Cat. No.: B8179041
M. Wt: 451.9 g/mol
InChI Key: ZWVDPPGGIWRXKC-QFIPXVFZSA-N
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Description

Historical Evolution of Fmoc-Protected Amino Acid Derivatives

The strategic use of Fmoc protecting groups revolutionized peptide synthesis following their introduction by Carpino and Han in 1970. Unlike earlier tert-butoxycarbonyl (Boc) strategies requiring harsh acidic deprotection, Fmoc’s base-labile nature (removable with 20% piperidine in DMF) enabled milder reaction conditions critical for preserving sensitive side-chain functionalities. This advance became particularly valuable for incorporating non-canonical amino acids like 3-methoxy-4-chloro-L-phenylalanine, whose electron-withdrawing substituents enhance resistance to proteolytic degradation while introducing halogen bonding capabilities.

The specific development of this compound arose from pharmaceutical needs to engineer peptides with:

  • Enhanced membrane permeability via increased hydrophobicity (ClogP = 3.82 vs. 1.76 for native phenylalanine)
  • Tunable π-stacking interactions through methoxy’s electron-donating (+M) and chloro’s electron-withdrawing (-I) effects
  • Stereochemical precision ensured by L

Properties

IUPAC Name

(2S)-3-(4-chloro-3-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-31-23-13-15(10-11-21(23)26)12-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVDPPGGIWRXKC-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Aromatic Substitution on L-Phenylalanine

This approach involves sequential halogenation and methoxylation of L-phenylalanine. However, achieving regioselectivity at positions 3 and 4 is challenging due to the electron-donating nature of the amino acid’s side chain.

  • Chlorination :
    Chlorine introduction typically employs reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acidic media. For example, reaction with NCS in acetic acid at 0–5°C selectively chlorinates the para position.

    L-Phenylalanine+NCSCH₃COOH4-Chloro-L-phenylalanine\text{L-Phenylalanine} + \text{NCS} \xrightarrow{\text{CH₃COOH}} \text{4-Chloro-L-phenylalanine}
  • Methoxylation :
    Methoxy group installation at position 3 requires directed ortho-metalation (DoM) strategies. Using a lithium diisopropylamide (LDA) base, the phenyl ring is deprotonated, followed by quenching with methyl iodide:

    4-Chloro-L-phenylalanineLDA, CH₃I3-Methoxy-4-chloro-L-phenylalanine\text{4-Chloro-L-phenylalanine} \xrightarrow{\text{LDA, CH₃I}} \text{3-Methoxy-4-chloro-L-phenylalanine}

Challenges : Competing side reactions, such as over-halogenation or methoxy group migration, necessitate precise temperature control and stoichiometry. Yields for this route are moderate (50–65%).

Fmoc Protection of the Amine Group

Following functionalization, the α-amine of 3-methoxy-4-chloro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl (Fmoc) groups. Two principal reagents facilitate this step:

Fmoc Chloride (Fmoc-Cl)

Fmoc-Cl reacts with the amine under mildly basic conditions (e.g., sodium bicarbonate):

3-Methoxy-4-chloro-L-phenylalanine+Fmoc-ClNaHCO₃, DMFThis compound\text{3-Methoxy-4-chloro-L-phenylalanine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO₃, DMF}} \text{this compound}

Conditions :

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature: 0–25°C

  • Reaction Time: 2–4 hours

  • Yield: 70–85%

Fmoc-Osu (9-Fluorenylmethyl Succinimidyl Carbonate)

Fmoc-Osu offers enhanced stability and reduced side reactions compared to Fmoc-Cl. The reaction proceeds via nucleophilic acyl substitution:

Fmoc-Osu+AmineN-Fmoc derivative+N-Hydroxysuccinimide\text{Fmoc-Osu} + \text{Amine} \rightarrow \text{N-Fmoc derivative} + \text{N-Hydroxysuccinimide}

Optimization :

  • Use of 1.2 equiv. Fmoc-Osu in DMF with 2 equiv. diisopropylethylamine (DIPEA)

  • Yields: 80–90% with minimal racemization

One-Step Coupling Methods for Fmoc-Amino Acid Derivatives

Recent advancements in peptide synthesis have enabled one-step coupling strategies for structurally complex Fmoc-amino acids. While originally developed for diaminobenzoate resins, these methods are adaptable to phenylalanine derivatives:

Carbodiimide-Mediated Coupling

A mixture of 3-methoxy-4-chloro-L-phenylalanine, Fmoc-Osu, and N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous DMF facilitates rapid amide bond formation:

Fmoc-Osu+DCC+3-Methoxy-4-chloro-L-phenylalanineN-Fmoc derivative\text{Fmoc-Osu} + \text{DCC} + \text{3-Methoxy-4-chloro-L-phenylalanine} \rightarrow \text{N-Fmoc derivative}

Key Parameters :

  • Reaction Time: 1–2 hours

  • Temperature: 25°C

  • Yield: 75–94% after precipitation

Solid-Phase Synthesis Compatibility

For automated peptide synthesizers, pre-loaded resins functionalized with 3-methoxy-4-chloro-L-phenylalanine enable iterative chain elongation. Deprotection with 20% piperidine in DMF removes the Fmoc group while retaining side-chain functionalities.

Purification and Characterization

Crude this compound requires purification to eliminate unreacted starting materials and byproducts.

Precipitation

Addition of cold water or ether to the reaction mixture precipitates the product, achieving 85–95% purity. For higher purity, sequential washes with 0.1 M HCl and saturated NaHCO₃ remove acidic/basic impurities.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves the target compound (retention time: 12–14 minutes).

Analytical Data :

  • Mass Spectrometry : [M+H]⁺ = 452.9 m/z (calculated: 451.9 g/mol)

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Fmoc), 7.45 (m, 4H, Fmoc), 4.25 (m, 3H, Fmoc-CH₂, α-H), 3.80 (s, 3H, OCH₃), 3.10 (dd, 2H, CH₂)

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers to ensure reproducibility. Key optimizations include:

  • Solvent Recycling : DMF recovery systems reduce costs

  • Continuous Flow Reactors : Enhance mixing and thermal control during Fmoc protection

  • Quality Control : In-line UV monitoring (λ = 301 nm) tracks Fmoc deprotection efficiency

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Scalability
Electrophilic Substitution + Fmoc-ClNCS, LDA, Fmoc-Cl50–6585–90Moderate
One-Step CouplingFmoc-Osu, DCC75–9490–95High
Solid-Phase SynthesisPre-loaded resin60–8095–99High

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields 3-methoxy-4-chloro-L-phenylalanine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of complex peptide sequences .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s electronic properties, solubility, and reactivity in peptide synthesis.

N-Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4)
  • Structure : Chloro (-Cl) at the 4-position.
  • Molecular Weight : 421.87 g/mol .
  • Key Properties : The electron-withdrawing chloro group enhances hydrophobicity and stabilizes peptide conformations. It is widely used in SPPS to improve membrane permeability in therapeutic peptides .
N-Fmoc-4-methoxy-L-phenylalanine (CAS 77128-72-4)
  • Structure : Methoxy (-OCH₃) at the 4-position.
  • Molecular Weight : 417.46 g/mol .
  • Key Properties : The electron-donating methoxy group increases solubility in polar solvents and may participate in hydrogen bonding. However, it reduces hydrophobicity compared to chloro-substituted analogs .
Fmoc-L-Phe(3-Cl)-OH (CAS 198560-44-0)
  • Structure : Chloro (-Cl) at the 3-position.
  • Molecular Weight : 421.87 g/mol .
Fmoc-4-chloro-2-fluoro-L-phenylalanine (CAS 1217811-90-9)
  • Structure : Chloro (-Cl) at 4-position and fluoro (-F) at 2-position.
  • Molecular Formula: C₂₄H₁₈ClFNO₄.
  • Key Properties : The dual halogen substitution combines electronic effects (Cl: electron-withdrawing, F: electronegative), enhancing stability and enabling precise tuning of peptide-receptor interactions .

Functional Group Diversity

Substituents beyond halogens and alkoxy groups expand application scope:

N-Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2)
  • Structure: Nitro (-NO₂) at the 4-position.
  • Molecular Weight : 432.42 g/mol .
  • Key Properties : The strong electron-withdrawing nitro group increases chemical reactivity, making it useful in photoaffinity labeling or as a precursor for reduced amine derivatives .
Fmoc-L-4-Azidophenylalanine (CAS 163217-43-4)
  • Structure : Azido (-N₃) at the 4-position.
  • Molecular Weight : 428.5 g/mol .
  • Key Properties : The azido group enables click chemistry applications (e.g., bioconjugation with alkynes), facilitating peptide-drug conjugate synthesis .

Commercial Availability and Cost

Pricing varies based on substituent complexity and synthesis difficulty:

Compound CAS Number 1g Price (USD) Supplier
N-Fmoc-4-chloro-L-phenylalanine 175453-08-4 $85.00 Peptide Suppliers
N-Fmoc-4-methoxy-L-phenylalanine 77128-72-4 $128.40 Thermo Scientific
Fmoc-4-chloro-2-fluoro-L-phenylalanine 1217811-90-9 Not listed Specialty Suppliers

Biological Activity

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a derivative of phenylalanine, notable for its applications in peptide synthesis and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a chlorine atom on the phenyl ring. Its molecular formula is C24H20ClNO4C_{24}H_{20}ClNO_{4}, with a molecular weight of approximately 425.87g/mol425.87\,g/mol .

The primary mechanism of action for this compound lies in its role as a protected amino acid during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for controlled peptide bond formation upon deprotection. This process is crucial in constructing complex peptides that can exhibit various biological functions .

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a building block for creating peptides that may have enhanced biological activity due to the unique properties imparted by the methoxy and chlorine substituents. These modifications can influence peptide conformation, stability, and interaction with biological targets .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The incorporation of chlorinated phenylalanine residues into peptides can enhance their pharmacological properties, such as binding affinity and metabolic stability. Research indicates that chlorinated amino acids can significantly affect protein folding and stability, which are critical factors in drug design .

Antiproliferative Activity

A study investigating various derivatives of chlorinated phenylalanines found that compounds similar to this compound exhibited significant antiproliferative effects against cancer cell lines. For instance, derivatives demonstrated IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Influence on Peptide Functionality

Research has shown that the presence of the chlorine atom can modify the reactivity of peptides synthesized with this compound. This modification may lead to improved therapeutic profiles by enhancing the peptides' ability to interact with specific receptors or proteins .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-Fmoc-4-chloro-L-phenylalanineLacks methoxy group; similar structureUsed in peptide synthesis; moderate activity
N-Fmoc-3-chloro-L-phenylalanineChlorine at different position; lacks methoxy groupLimited studies; potential for activity
N-Fmoc-4-fluoro-L-phenylalanineFluorine instead of chlorine; similar structureDifferent pharmacological properties

Q & A

Q. What are the key steps for synthesizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine?

Synthesis involves sequential functionalization of L-phenylalanine:

Methoxy and chloro substitution : Introduce 3-methoxy and 4-chloro groups via electrophilic aromatic substitution (EAS) or palladium-catalyzed cross-coupling, ensuring regioselectivity.

Fmoc protection : React the amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in THF or DMF.

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~461.8 g/mol).
  • HPLC : Assess purity using C18 columns (gradient: 0.1% TFA in H₂O/MeCN).
  • FT-IR : Identify Fmoc carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Q. How does the 3-methoxy group influence solubility in SPPS (Solid-Phase Peptide Synthesis)?

The 3-methoxy group enhances solubility in polar solvents (e.g., DMF, DMSO) due to its electron-donating nature, reducing aggregation during peptide elongation. Optimization : Use 20% piperidine in DMF for Fmoc deprotection (2 × 5 min) to maintain side-chain integrity .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered derivatives like this compound?

  • Coupling Reagents : Use HATU or PyBOP (2–4 equivalents) with DIPEA (4–6 equivalents) to activate carboxylate.
  • Time/Temperature : Extend reaction time (1–2 hr) at 25°C or 37°C.
  • Monitoring : Perform Kaiser tests to detect unreacted amines; repeat couplings if necessary .

Q. How do the 3-methoxy and 4-chloro substituents affect peptide conformational stability?

  • Steric Effects : The 4-chloro group introduces steric bulk, potentially restricting backbone ϕ/ψ angles.
  • Electronic Effects : Methoxy’s electron donation may stabilize π-π interactions in aromatic clusters.
    Analysis : Use circular dichroism (CD) or molecular dynamics (MD) simulations to correlate substituent effects with α-helix/β-sheet propensity .

Q. How should conflicting data between NMR and MS be resolved?

  • Purity Check : Re-run HPLC to confirm absence of impurities (e.g., residual solvents).
  • Deuterated Solvents : Ensure DMSO-d₆ or CDCl₃ does not mask peaks (e.g., exchangeable protons).
  • High-Resolution MS (HRMS) : Validate exact mass (error < 2 ppm) to distinguish isotopic patterns .

Q. What strategies mitigate racemization during Fmoc deprotection?

  • Deprotection Conditions : Use 20% piperidine (pH ~10) for ≤10 min to minimize base-induced racemization.
  • Low-Temperature SPPS : Conduct reactions at 4°C for sensitive sequences.
  • Chiral HPLC : Monitor enantiomeric excess (>98%) using chiral columns (e.g., Chirobiotic T) .

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